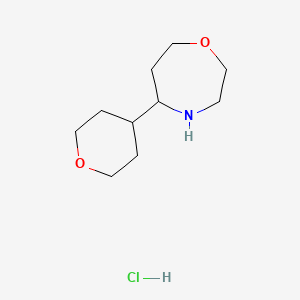

5-(Oxan-4-yl)-1,4-oxazepane;hydrochloride

Description

Properties

IUPAC Name |

5-(oxan-4-yl)-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-5-12-6-2-9(1)10-3-7-13-8-4-11-10;/h9-11H,1-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEQGPYTHCBMEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2CCOCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 5 Oxan 4 Yl 1,4 Oxazepane;hydrochloride

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For 5-(Oxan-4-yl)-1,4-oxazepane, the primary disconnections are within the 1,4-oxazepane (B1358080) ring itself, specifically at the C-N and C-O bonds.

A logical retrosynthetic approach would involve two main bond cleavages: the C5-N4 bond and the C3-O4 bond. This disconnection strategy points towards a key intermediate, a linear amino alcohol precursor. This precursor would already contain the oxan-4-yl moiety attached to what will become the C5 position of the final ring. The synthesis would then proceed by forming the seven-membered ring from this acyclic precursor.

An alternative disconnection could be at the C5-C6 bond, which would suggest a strategy involving the attachment of the oxan-4-yl group to a pre-formed 1,4-oxazepane ring. However, the former strategy of building the ring around the substituent-bearing fragment is often more efficient.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: 5-(Oxan-4-yl)-1,4-oxazepane;hydrochloride

Disconnection 1 (C-N and C-O bonds): This leads to a linear precursor such as N-(2-hydroxyethyl)-2-(oxan-4-yl)ethan-1-amine. This precursor contains all the necessary atoms for the 1,4-oxazepane ring and the oxan-4-yl substituent. The final cyclization step would then involve the formation of the ether linkage.

This analysis highlights the key challenges in the synthesis: the construction of the seven-membered 1,4-oxazepane ring and the stereoselective introduction of the oxan-4-yl substituent.

Approaches to 1,4-Oxazepane Ring Construction

The formation of a seven-membered ring like 1,4-oxazepane can be challenging due to unfavorable entropic and enthalpic factors compared to the formation of five- or six-membered rings. nih.gov However, several effective methodologies have been developed.

Intramolecular cyclization of a suitable linear precursor is the most common and direct method for constructing the 1,4-oxazepane ring.

Intramolecular Williamson Ether Synthesis: This classic method involves the deprotonation of a hydroxyl group in an N-substituted amino alcohol, followed by an intramolecular SN2 reaction to form the cyclic ether. The success of this reaction is highly dependent on using high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

Reductive Amination: Intramolecular reductive amination of a precursor containing both an aldehyde or ketone and an amine functionality is a powerful method for forming cyclic amines, including azepanes. mdpi.com This can be adapted for oxazepane synthesis.

Haloetherification: A regio- and stereoselective 7-endo cyclization through haloetherification has been reported as an expedient method for the synthesis of chiral polysubstituted oxazepanes. nih.govacs.org This approach involves the reaction of an unsaturated alcohol with a halogen source to induce cyclization.

A summary of common cyclization reactions is presented in the table below.

| Reaction Type | Key Precursor | General Conditions | Reference |

| Intramolecular Williamson Ether Synthesis | N-substituted amino alcohol with a leaving group | Base (e.g., NaH), high dilution | |

| Intramolecular Reductive Amination | Amino-aldehyde or amino-ketone | Reducing agent (e.g., NaBH(OAc)3) | mdpi.com |

| Haloetherification | Unsaturated amino alcohol | Halogen source (e.g., NBS, I2) | nih.govacs.org |

Ring expansion of smaller, more readily available heterocyclic systems provides an alternative route to seven-membered rings. researchgate.net

From Morpholines: It has been demonstrated that 4-benzyl-3-chloromethylmorpholine can undergo ring expansion to form 4-benzyl-6-phenoxy-1,4-oxazepanes when reacted with phenoxide anions. rsc.org This transformation proceeds through an aziridinium (B1262131) cation intermediate.

From Pyrrolidines: A protocol for the synthesis of oxindole (B195798) fused 1,3-oxazepanes via a ring expansion of pyrrolidine (B122466) has been developed, indicating the potential of this strategy for accessing oxazepane cores. rsc.org

Cascade Ring Expansion: Cascade reactions involving cyclization followed by in situ ring expansion have been used to generate medium-sized lactams and lactones, a strategy that could be adapted for oxazepane synthesis. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and diversity-oriented approach to complex molecules.

Ugi Reaction: The Ugi four-component reaction is a powerful tool for generating peptide-like structures and has been employed in the synthesis of seven-membered nitrogen heterocycles. researchgate.net A post-Ugi cyclization can be envisioned to form the 1,4-oxazepane ring. For instance, an Ugi reaction could be designed to produce a linear precursor that subsequently undergoes intramolecular cyclization to yield the desired oxazepane. nih.gov

Isocyanide-Based MCRs: A one-pot multicomponent reaction of 2-aminophenols, Meldrum's acid, and isocyanides has been shown to produce tetrahydrobenzo[b] mdpi.comnih.govoxazepine derivatives, demonstrating the utility of isocyanides in constructing related heterocyclic systems. nih.gov

Introduction and Functionalization of the Oxan-4-yl Substituent

The oxan-4-yl (tetrahydropyran-4-yl) substituent is a key feature of the target molecule. Its introduction can be achieved either by starting with a precursor that already contains this moiety or by adding it to a pre-formed heterocyclic core.

Achieving the desired stereochemistry at the C5 position of the 1,4-oxazepane ring is a critical aspect of the synthesis.

Use of Chiral Starting Materials: A common strategy to control stereochemistry is to start with a chiral building block. For example, a chiral amino alcohol derived from a natural source could be used as the starting material. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine illustrates this approach. rsc.orgnih.gov

Asymmetric Synthesis: Asymmetric reactions can be employed to create the chiral center during the synthesis. For instance, an asymmetric Grignard addition to a suitable precursor could establish the desired stereochemistry at the point of attaching the oxan-4-yl group. nih.gov The development of stereo- and regioselective methods, such as the haloetherification mentioned earlier, is crucial for preparing enantiomerically pure polysubstituted oxazepanes. nih.govacs.org

The following table summarizes potential strategies for the stereoselective introduction of the oxan-4-yl group.

| Strategy | Description | Key Considerations |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials (e.g., amino acids). | Availability of suitable chiral precursors. |

| Asymmetric Catalysis | Employs a chiral catalyst to induce stereoselectivity in a key bond-forming reaction. | Catalyst efficiency and selectivity. |

| Diastereoselective Reactions | A pre-existing chiral center in the molecule directs the stereochemical outcome of a subsequent reaction. | The directing ability of the existing stereocenter. |

Precursor Design for Oxan-4-yl Incorporation

The synthesis of the target compound hinges on the strategic design of precursors that effectively incorporate the oxan-4-yl (or tetrahydropyran-4-yl) moiety. A retrosynthetic analysis of 5-(Oxan-4-yl)-1,4-oxazepane suggests that the most logical approach involves the formation of the seven-membered oxazepane ring from a linear precursor already containing the oxan substituent. This strategy avoids potential complications of adding the bulky saturated ring late in the synthesis.

A plausible disconnection of the 1,4-oxazepane ring cleaves the C-O ether linkage and a C-N bond, pointing to a key intermediate such as an N-substituted amino alcohol. The core challenge lies in constructing this intermediate. Two primary strategies for incorporating the oxan-4-yl group are:

Reductive Amination: A highly effective method involves the reaction of a primary amine, such as 2-aminoethanol, with oxan-4-one (tetrahydro-4H-pyran-4-one). This reaction, performed under reductive conditions using reagents like sodium triacetoxyborohydride (B8407120) (STAB) or catalytic hydrogenation, directly forms the N-(oxan-4-yl)ethanolamine precursor. This method is advantageous due to the commercial availability of the starting materials and the typically high yields.

Nucleophilic Substitution: An alternative approach involves the reaction of an amino alcohol, like 2-aminoethanol, with a reactive oxane derivative, such as 4-bromotetrahydro-2H-pyran or tetrahydropyran-4-yl trifluoromethanesulfonate. This S_N2 reaction directly couples the two fragments to build the required linear precursor.

Once the N-substituted amino alcohol precursor is synthesized, the subsequent step is to prepare it for the final ring-closing reaction. This typically involves introducing a two-carbon unit with a suitable leaving group onto the oxygen atom. For example, the hydroxyl group can be reacted with a protected 2-haloethanol derivative followed by deprotection, or with an activated ethylene (B1197577) oxide equivalent.

A study focused on synthesizing chiral 1,4-oxazepane-5-carboxylic acids utilized a related strategy, building a linear precursor on a solid support before cleavage and cyclization. rsc.org This highlights the modularity of precursor design, where different fragments can be assembled sequentially before the key ring-forming step.

Formation and Purification of the Hydrochloride Salt

The final step in the synthesis is the conversion of the free base, 5-(Oxan-4-yl)-1,4-oxazepane, into its hydrochloride salt. This is a crucial step for pharmaceutical applications as salts often exhibit improved stability, crystallinity, and solubility compared to the free base.

The formation of the hydrochloride salt is typically achieved by treating a solution of the purified amine with hydrogen chloride (HCl). youtube.com There are several common methods for this procedure:

Anhydrous HCl in an Organic Solvent: A solution of HCl in an anhydrous solvent such as diethyl ether, dioxane, or 2-propanol is added to a solution of the amine. nih.govresearchgate.net This method is preferred when an anhydrous salt is required and helps to minimize the solubility of the product in the reaction mixture, often leading to direct precipitation of the pure salt. google.com

Gaseous HCl: Anhydrous hydrogen chloride gas can be bubbled directly through a solution of the amine. google.com This technique provides a water-free environment but requires specialized equipment for gas handling, making it more suitable for large-scale production. google.com

Purification of the resulting hydrochloride salt is critical to remove any unreacted starting materials, by-products, or residual solvent. The primary method for purification is recrystallization. researchgate.net The choice of solvent is paramount; an ideal solvent will dissolve the salt at elevated temperatures but have low solubility at cooler temperatures, allowing for the recovery of high-purity crystals upon cooling.

| Solvent/Solvent System | Rationale for Use | Potential Issues |

|---|---|---|

| 2-Propanol (Isopropanol) | Often provides good solubility at reflux and poor solubility at room temperature for amine HCl salts. researchgate.net | May require the addition of a co-solvent to induce precipitation. |

| Ethanol/Diethyl Ether | The salt is dissolved in a minimal amount of a polar solvent like ethanol, and a non-polar co-solvent like diethyl ether is added to reduce solubility and induce crystallization. researchgate.net | Precise control of solvent ratios is needed to avoid oiling out. |

| Acetonitrile | A polar aprotic solvent that can be effective for recrystallizing certain hydrochloride salts. | Higher boiling point can make removal more difficult. |

| Acetone | Can be useful as a wash to remove non-polar impurities from the crystalline salt. researchgate.net | Limited utility as a primary recrystallization solvent due to high solubility of many salts. |

In some cases, if impurities are present, the salt can be dissolved and treated with activated charcoal to remove colored by-products before recrystallization. researchgate.net The final product's purity is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Catalytic Methods in the Synthesis of this compound and Analogues

Catalysis is central to the efficient synthesis of complex molecules like 5-(Oxan-4-yl)-1,4-oxazepane. Both transition metal catalysis and organocatalysis offer powerful tools for forming the key C-N and C-O bonds of the oxazepane core and its precursors.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions are indispensable in modern organic synthesis for their ability to form C-C, C-N, and C-O bonds with high efficiency and selectivity. researchgate.netresearchgate.net For the synthesis of the target compound or its analogues, these methods are most likely employed in the construction of the linear precursor.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. researchgate.net A Buchwald-Hartwig amination could be envisioned to form a key C-N bond in a precursor. For example, the reaction between an aryl or vinyl halide and an amino alcohol containing the oxane moiety could be used to construct a more complex analogue.

Copper-Catalyzed Reactions: Copper catalysts are effective for both C-N (Ullmann condensation, Chan-Lam coupling) and C-O bond formations. beilstein-journals.org A Chan-Lam coupling, for instance, could react a boronic acid derivative with an amino alcohol under aerobic conditions, offering a milder alternative to some palladium-catalyzed systems. beilstein-journals.org

Rhodium and Gold-Catalyzed Reactions: Rhodium and gold catalysts are known to catalyze cyclization and rearrangement reactions. nih.gov For instance, rhodium(II) catalysts can be used in reactions of N-sulfonyl-1,2,3-triazoles with glycidols to form seven-membered oxazepine derivatives. researchgate.net Similarly, gold catalysts have been employed in oxidative cyclizations to construct related N-heterocyclic systems. nih.gov

| Catalyst Type | Reaction | Potential Application in Synthesis |

|---|---|---|

| Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Buchwald-Hartwig Amination, Suzuki Coupling | Formation of a key C-N bond in the linear precursor by coupling an amine with a halide. researchgate.netbeilstein-journals.org |

| Copper (e.g., CuI, Cu(OAc)₂) | Chan-Lam Coupling, Ullmann Condensation | Formation of C-N or C-O bonds in the precursor under relatively mild conditions. beilstein-journals.orgnih.gov |

| Rhodium (e.g., Rh₂(esp)₂) | Intramolecular C-H Amination, Cyclization | Potential for direct ring closure of a suitably functionalized linear precursor. nih.gov |

| Gold (e.g., Ph₃PAuNTf₂) | Oxidative Cyclization | Could be used to synthesize oxazepinone analogues from tertiary anilines bearing a homopropargylic group. nih.gov |

The application of these catalytic methods is crucial for building molecular complexity efficiently, often reducing the number of synthetic steps compared to classical methods. rsc.org

Organocatalytic Approaches

Asymmetric organocatalysis has emerged as a powerful third pillar of catalysis, alongside transition metal catalysis and biocatalysis. mdpi.com It utilizes small, chiral organic molecules to catalyze reactions enantioselectively, which is particularly relevant for producing single-enantiomer drug candidates.

For the synthesis of 5-(Oxan-4-yl)-1,4-oxazepane, organocatalysis could be applied in several ways:

Asymmetric Reductions: If a precursor contains a ketone or imine, a chiral organocatalyst could be used to perform a stereoselective reduction, establishing a key stereocenter.

Conjugate Additions: The synthesis of precursors could involve a Michael addition reaction. For instance, the addition of an amine or alcohol to an α,β-unsaturated carbonyl compound, catalyzed by a chiral amine or Brønsted acid, could generate a chiral intermediate. mdpi.comnih.gov This is a common strategy for building blocks used in antidepressant synthesis. nih.gov

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be used for the enantioselective alkylation of pronucleophiles. unibo.it This could be applied to asymmetrically functionalize a precursor molecule.

While direct organocatalytic methods for the synthesis of 1,4-oxazepanes are not as extensively documented as for other heterocycles like tetrahydropyrans, the principles are transferable. rsc.org The development of such a route would be highly valuable, avoiding the use of potentially toxic and expensive heavy metals.

Green Chemistry Principles in Synthetic Route Design and Optimization

Integrating green chemistry principles into synthetic design is essential for developing sustainable and environmentally responsible manufacturing processes. jddhs.com The goal is to minimize environmental impact while maximizing efficiency and safety. mdpi.com

For the synthesis of this compound, several green chemistry principles can be applied:

Prevention: Designing the synthesis to minimize waste from the outset is a primary goal. This involves maximizing atom economy by choosing reactions where most of the atoms from the reactants are incorporated into the final product.

Use of Catalysis: Employing catalytic reagents (both transition metal and organocatalysts) is inherently greener than using stoichiometric reagents, as they are used in small amounts and can be recycled, reducing waste. jddhs.com

Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, toxic, and flammable. Green chemistry encourages their replacement with safer alternatives like water, supercritical CO₂, or bio-based solvents. jddhs.com Where possible, performing reactions under solvent-free conditions is an even better option. mdpi.com

Energy Efficiency: Synthetic steps should be designed to be run at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes be a greener alternative to conventional heating as it can dramatically reduce reaction times and energy input. mdpi.com

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they add steps to the synthesis and generate additional waste.

| Conventional Approach | Green Chemistry Alternative | Benefit |

|---|---|---|

| Stoichiometric reducing agents (e.g., LiAlH₄) | Catalytic hydrogenation | Reduces inorganic waste, uses a recyclable catalyst, safer process. |

| Use of chlorinated solvents (e.g., DCM) | Use of 2-MeTHF, ethanol, or water | Reduces use of toxic and environmentally persistent solvents. jddhs.com |

| Multi-step synthesis with isolation of intermediates | Telescoped or one-pot synthesis | Reduces solvent use for workups and purifications, saves energy and time. researchgate.net |

| Chromatographic purification | Crystallization/recrystallization | Drastically reduces solvent waste associated with column chromatography. |

By optimizing the synthetic route with these principles in mind, the production of this compound can be made more economically viable and environmentally sustainable.

Large-Scale Synthetic Considerations and Process Chemistry

Translating a laboratory-scale synthesis to an industrial, large-scale process introduces a unique set of challenges that fall under the domain of process chemistry. The primary goals are to ensure the process is safe, robust, cost-effective, and consistently produces the final product with the required purity. researchgate.net

Key considerations for the scale-up of the this compound synthesis include:

Cost of Goods (CoG): The cost of all raw materials, solvents, and catalysts must be minimized. This often means redesigning the initial laboratory route to use cheaper, more readily available starting materials.

Process Safety: Exothermic reactions must be carefully controlled to manage heat evolution and prevent thermal runaways. Reagent addition rates and cooling capacity are critical parameters. The use of highly toxic or explosive reagents should be avoided.

Catalyst Removal: When transition metal catalysts are used, their removal from the final product is a critical regulatory requirement, as heavy metal residues are often toxic. This can involve treatment with scavengers, specialized filtration, or extraction. researchgate.net

Crystallization and Polymorph Control: The final crystallization step is critical not only for purification but also for controlling the crystal form (polymorph) of the hydrochloride salt. Different polymorphs can have different physical properties, which is a key consideration in pharmaceutical development.

Equipment and Engineering: The choice of reactors, distillation columns, and filtration equipment must be appropriate for the scale of production. The process must be designed to be robust and reproducible across different batches and equipment.

For example, the final salt formation step, if using gaseous HCl, requires specialized corrosion-resistant reactors and scrubbers to handle excess gas safely, representing a significant equipment cost. google.com Therefore, a process using a solution of HCl in a solvent like isopropanol (B130326) might be preferred for its operational simplicity, despite potentially lower yields if the product has some solubility. google.com The development of a continuous flow process could also be considered, as this can offer superior control over reaction parameters and improve safety and consistency. frontiersin.org

Comprehensive Analysis of this compound Reveals Complex Structural Features

A detailed investigation into the chemical compound this compound has been undertaken, focusing on its advanced structural characterization and stereochemical elucidation. This analysis is critical for understanding the molecule's three-dimensional architecture and the subtle interplay of forces that govern its solid-state and solution-state behavior.

Reactivity Profiles and Transformational Chemistry of 5 Oxan 4 Yl 1,4 Oxazepane;hydrochloride

Reactions Involving the Oxazepane Nitrogen Atom

The secondary amine within the 1,4-oxazepane (B1358080) ring is the primary center of reactivity in 5-(Oxan-4-yl)-1,4-oxazepane hydrochloride. As a nucleophile, this nitrogen atom readily participates in a variety of bond-forming reactions.

Alkylation and Acylation Reactions

The nitrogen atom can be readily alkylated or acylated to introduce a wide range of substituents. These reactions typically proceed under standard conditions, often requiring a base to neutralize the hydrochloride salt and deprotonate the secondary amine, thus enhancing its nucleophilicity.

Alkylation: N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates. These reactions furnish N-substituted 5-(oxan-4-yl)-1,4-oxazepane derivatives. The choice of solvent and base is crucial for optimizing reaction yields and minimizing side reactions.

Acylation: Acylation of the oxazepane nitrogen leads to the formation of amides. Acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) are common acylating agents. These reactions are generally high-yielding and provide a versatile route to functionalized derivatives.

Table 1: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagent Example | Product Class |

| Alkylation | Benzyl bromide | N-Benzyl-5-(oxan-4-yl)-1,4-oxazepane |

| Acylation | Acetyl chloride | N-Acetyl-5-(oxan-4-yl)-1,4-oxazepane |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl-5-(oxan-4-yl)-1,4-oxazepane |

Amide and Amine Derivatives

The synthesis of amide and amine derivatives is a cornerstone of modifying the 1,4-oxazepane scaffold. sphinxsai.comnih.gov The reactivity of the nitrogen atom allows for the construction of diverse molecular architectures.

Amide Derivatives: A broad spectrum of amide derivatives can be synthesized through acylation, as mentioned previously. These derivatives are of significant interest in medicinal chemistry due to the prevalence of the amide bond in biologically active molecules. The properties of the resulting amide can be fine-tuned by varying the acylating agent. sphinxsai.com

Amine Derivatives: Further elaboration of the secondary amine can lead to the formation of tertiary amines through exhaustive alkylation or reductive amination. Reductive amination with aldehydes or ketones provides a direct and efficient method for introducing a variety of alkyl groups at the nitrogen center.

Transformations at the Oxazepane Oxygen Atom

The ether linkage within the 1,4-oxazepane ring is generally stable under neutral and basic conditions. However, under strongly acidic conditions, cleavage of the C-O bond can occur. This reaction is typically challenging and requires harsh reagents, such as strong protic or Lewis acids. The regioselectivity of the ring opening would depend on the specific reaction conditions and the substitution pattern of the oxazepane ring.

Reactivity of the Oxan-4-yl Substituent and Its Derivatization

The oxan-4-yl (tetrahydropyran-4-yl) substituent is a saturated heterocyclic ring and is generally considered to be chemically inert under most reaction conditions. chemicalbook.comwikipedia.org The C-O bonds of the ether are stable, and the C-H bonds are unactivated. Derivatization of the oxane ring itself would likely require harsh conditions, such as free-radical halogenation, which may lack selectivity and could also affect other parts of the molecule. Therefore, transformations involving this substituent are less common compared to reactions at the more reactive oxazepane nitrogen.

Regioselective and Stereoselective Functionalization Studies

While specific studies on the regioselective and stereoselective functionalization of 5-(Oxan-4-yl)-1,4-oxazepane are not extensively documented, principles from related systems can be applied. The synthesis of chiral 1,4-oxazepane derivatives often involves strategies that control stereochemistry at multiple centers. rsc.orgnih.govrsc.orgresearchgate.net

For instance, in the synthesis of substituted 1,4-oxazepanes, the introduction of substituents can be directed by existing stereocenters in the starting materials, or by the use of chiral catalysts. rsc.orgnih.govrsc.orgresearchgate.net The conformational flexibility of the seven-membered ring can influence the stereochemical outcome of reactions, making a detailed conformational analysis crucial for predicting and controlling selectivity.

Ring-Opening and Rearrangement Reactions of the 1,4-Oxazepane Core

The 1,4-oxazepane ring, being a seven-membered heterocycle, is susceptible to ring-opening and rearrangement reactions under certain conditions, although it is generally more stable than smaller, more strained rings like azetidines. mdpi.com

Ring-Opening: Ring-opening reactions could potentially be initiated by nucleophilic attack at one of the carbons adjacent to the heteroatoms, or by cleavage of the C-N or C-O bonds under reductive or oxidative conditions. For example, treatment with strong reducing agents might lead to the cleavage of the C-O bond.

Rearrangement Reactions: Rearrangement reactions of the 1,4-oxazepane core are less common but could be envisioned under specific catalytic conditions or through photochemical activation. These transformations could lead to the formation of other heterocyclic systems, such as piperidines or morpholines, through ring contraction.

Mechanistic Investigations of Key Chemical Transformations

While detailed mechanistic studies specifically targeting 5-(Oxan-4-yl)-1,4-oxazepane;hydrochloride are not extensively documented in publicly available research, a thorough understanding of its chemical behavior can be derived from the fundamental principles governing the reactivity of the 1,4-oxazepane scaffold. The key functional groups—a secondary amine and an ether linkage within a seven-membered ring—dictate the compound's transformational chemistry. Mechanistic investigations into related heterocyclic systems provide a robust framework for predicting the pathways of its principal reactions. These transformations primarily include intramolecular cyclization to form the core structure, reactions at the nucleophilic nitrogen center, and potential ring-opening under specific conditions.

Intramolecular Cyclization: Formation of the 1,4-Oxazepane Ring

The formation of the 1,4-oxazepane ring is a critical transformation, most commonly achieved through the intramolecular cyclization of a linear amino alcohol precursor. One of the classic and widely utilized methods is the intramolecular Williamson ether synthesis. nih.gov This reaction proceeds via a nucleophilic substitution (SN2) mechanism. The process is typically base-catalyzed, where the base deprotonates the hydroxyl group, enhancing its nucleophilicity. The resulting alkoxide then attacks an electrophilic carbon atom bearing a suitable leaving group. The success of this cyclization is often dependent on using high-dilution conditions to favor the intramolecular pathway over competing intermolecular polymerization. nih.gov

Alternatively, acid-catalyzed cyclization of specific precursors can also lead to the formation of the oxazepane ring. For instance, studies involving the cleavage of a silyl (B83357) protecting group from a resin-bound precursor using trifluoroacetic acid (TFA) have been shown to result in spontaneous cyclization to yield 1,4-oxazepane derivatives. nih.gov

Table 1: Mechanistic Steps of Base-Catalyzed Intramolecular Cyclization

| Step | Description | Intermediate/Transition State |

| 1. Deprotonation | A base removes the proton from the terminal hydroxyl group of the linear precursor, forming a more nucleophilic alkoxide ion. | Formation of an alkoxide intermediate. |

| 2. Nucleophilic Attack | The newly formed alkoxide attacks the carbon atom bearing a leaving group (e.g., a halide or tosylate) in an intramolecular fashion. | A five-centered transition state leading to the seven-membered ring. |

| 3. Ring Closure | The leaving group is displaced, resulting in the formation of the C-O ether bond and the closure of the 1,4-oxazepane ring. | Formation of the final cyclic product. |

N-Alkylation and N-Acylation: Reactions at the Nitrogen Center

The secondary amine within the 1,4-oxazepane ring is a primary site of reactivity due to the nucleophilicity of the nitrogen atom's lone pair of electrons. This allows the compound to readily undergo N-alkylation and N-acylation reactions.

N-Alkylation typically proceeds through a direct nucleophilic substitution (SN2) mechanism when reacted with alkyl halides. wikipedia.org The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. This reaction can sometimes lead to overalkylation, forming a quaternary ammonium (B1175870) salt, although steric hindrance around the tertiary amine product can slow further reaction. masterorganicchemistry.com

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride. This transformation follows a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of the leaving group (e.g., chloride ion) yields the N-acylated 1,4-oxazepane derivative. researchgate.net

Table 2: General Mechanism for N-Alkylation and N-Acylation

| Transformation | Step | Description |

| N-Alkylation (SN2) | 1. Nucleophilic Attack | The lone pair of the nitrogen atom attacks the electrophilic carbon of an alkyl halide. |

| 2. Transition State | A transition state is formed where the N-C bond is forming and the C-Halide bond is breaking. | |

| 3. Product Formation | The halide is expelled as a leaving group, resulting in the N-alkylated product. | |

| N-Acylation | 1. Nucleophilic Attack | The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. |

| 2. Tetrahedral Intermediate | A tetrahedral intermediate is formed with a negative charge on the carbonyl oxygen. | |

| 3. Elimination | The intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group. |

Acid-Catalyzed Ring Opening

While the 1,4-oxazepane ring is generally stable, it can undergo ring-opening reactions under harsh conditions, particularly in the presence of strong acids. The mechanism for such a transformation would likely be initiated by the protonation of one of the heteroatoms.

Mechanistically, the acid-catalyzed hydrolysis would begin with the protonation of the ether oxygen, making it a better leaving group. A nucleophile, such as water, could then attack one of the adjacent carbon atoms (C5 or C3). This would lead to the cleavage of a C-O bond and the opening of the ring, ultimately forming a linear amino alcohol derivative. This type of mechanism shares similarities with the acid-catalyzed hydrolysis of acetals and other cyclic ethers. youtube.com Kinetic studies on the hydrolysis of related heterocyclic systems, such as 1,4-benzodiazepines, have shown that the specific bond that cleaves first can be influenced by substituents on the ring. nih.govnih.gov

Table 3: Plausible Mechanism for Acid-Catalyzed Ring Opening

| Step | Description | Intermediate/Transition State |

| 1. Protonation | The ether oxygen atom is protonated by a strong acid (e.g., H₃O⁺), forming an oxonium ion. | Formation of a protonated ether intermediate, which is more susceptible to nucleophilic attack. |

| 2. Nucleophilic Attack | A nucleophile (e.g., water) attacks one of the adjacent electrophilic carbon atoms (C3 or C5). | SN2-like transition state. |

| 3. C-O Bond Cleavage | The C-O bond breaks, leading to the opening of the seven-membered ring. | Formation of a linear, ring-opened intermediate. |

| 4. Deprotonation | The protonated intermediate is deprotonated to yield the final stable, linear product. | Final product is a substituted amino alcohol. |

Computational and Theoretical Investigations of 5 Oxan 4 Yl 1,4 Oxazepane;hydrochloride

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic properties, stability, and reactivity of a molecule. For 5-(Oxan-4-yl)-1,4-oxazepane;hydrochloride, these calculations would reveal the distribution of electrons within the molecule and the nature of its chemical bonds.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. DFT studies on this compound would likely involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Key parameters that would be calculated include:

Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles of the most stable conformation.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

Charge Distribution: Analysis of the atomic charges would identify the most electron-rich and electron-deficient sites, offering clues about its intermolecular interactions.

Molecular Electrostatic Potential (MEP): The MEP map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic and nucleophilic attack.

| Property | Theoretical DFT Prediction (Illustrative) |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature. Actual values would require specific calculations to be performed.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide another avenue for studying the electronic structure from first principles, without empirical parameters. These calculations can be used to corroborate DFT results and, in some cases, provide more accurate predictions for certain properties, albeit at a higher computational cost. For this compound, these methods could be employed to refine the understanding of its electronic energies and bonding characteristics.

Molecular Dynamics Simulations for Conformational Flexibility and Stability

The 1,4-oxazepane (B1358080) ring is known for its conformational flexibility. Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time, exploring its various accessible conformations and their relative stabilities. An MD simulation would involve:

System Setup: Placing the molecule in a simulation box, often with a solvent to mimic real-world conditions.

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a period of time (nanoseconds to microseconds).

Trajectory Analysis: Analyzing the resulting trajectory to identify the most populated conformations, the transitions between them, and the flexibility of different parts of the molecule, such as the oxazepane and oxane rings and the linkage between them.

This analysis would reveal the preferred spatial arrangement of the molecule, which is critical for its interaction with other molecules or materials.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the compound.

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values, when compared with experimental data, can help in the structural elucidation of the molecule.

Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies can also be calculated. The predicted vibrational spectrum provides a theoretical fingerprint of the molecule, with each peak corresponding to a specific vibrational mode of the chemical bonds.

| Nucleus | Predicted Chemical Shift (ppm) (Illustrative) |

| ¹H | 1.5 - 4.0 |

| ¹³C | 25 - 75 |

Note: The data in this table is illustrative and represents a typical range of chemical shifts for similar structures. Precise predictions would require specific calculations.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry can be used to explore the potential reaction pathways for the synthesis or degradation of this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction can be constructed. This allows for the determination of the reaction's feasibility and the identification of the most likely mechanism. For instance, the mechanism of the cyclization step to form the 1,4-oxazepane ring could be investigated.

Quantitative Structure-Property Relationship (QSPR) Studies for Material Science Relevance (non-biological)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their macroscopic properties. In a non-biological context, QSPR models could be developed to predict material properties of compounds containing the 5-(Oxan-4-yl)-1,4-oxazepane scaffold. These properties could include:

Solubility: Predicting the solubility in various solvents.

Thermal Properties: Estimating melting point, boiling point, and thermal stability.

Mechanical Properties: For polymeric materials incorporating this moiety, properties like glass transition temperature or modulus could be modeled.

These models are typically built using a dataset of related compounds with known properties and a set of calculated molecular descriptors that encode structural, electronic, and topological information.

Investigation of Molecular Interactions and Binding Energetics with Model Substrates (non-clinical)

A comprehensive review of publicly available scientific literature and computational chemistry databases reveals a significant gap in the specific computational and theoretical investigation of this compound. At present, there are no published studies detailing the molecular interactions or binding energetics of this specific compound with any non-clinical model substrates.

While computational methods such as molecular docking, density functional theory (DFT), and molecular dynamics simulations are standard approaches for elucidating the binding modes and affinities of small molecules with biological targets, no such analyses have been reported for this compound. Research in the broader field of oxazepane derivatives has utilized these techniques to explore their potential as therapeutic agents by examining their interactions with various receptors and enzymes. However, these findings are specific to the studied analogues and cannot be extrapolated to accurately predict the behavior of this compound due to the significant influence of its unique substituent on its stereoelectronic properties.

Consequently, there is no data available to construct tables of binding energies, dissociation constants, or to detail the specific types of molecular interactions (e.g., hydrogen bonding, hydrophobic interactions, van der Waals forces) that this compound might form with model substrates. The scientific community has yet to direct specific computational research efforts toward this particular molecule.

Future computational studies would be invaluable in characterizing the interaction profile of this compound. Such research would likely involve:

Homology Modeling: In the absence of a crystal structure for a relevant biological target, a homology model could be constructed to serve as the receptor for docking studies.

Molecular Docking: To predict the preferred binding orientation and affinity of the compound within the active site of a model protein.

Molecular Dynamics Simulations: To assess the stability of the ligand-protein complex over time and to analyze the dynamic nature of the molecular interactions.

Binding Free Energy Calculations: Employing methods like MM/PBSA or MM/GBSA to provide a more quantitative estimate of the binding affinity.

Without such dedicated studies, any discussion of the molecular interactions and binding energetics of this compound remains purely speculative. The development of this area of research is essential for a deeper understanding of the compound's potential pharmacological activity.

Synthesis and Characterization of Derivatives and Analogues of 5 Oxan 4 Yl 1,4 Oxazepane;hydrochloride

Design Principles for Structural Modification

The design of derivatives and analogues of 5-(Oxan-4-yl)-1,4-oxazepane is guided by several key principles aimed at modulating its physicochemical and pharmacological properties. These principles include:

Isosteric and Bioisosteric Replacement: This involves the substitution of atoms or groups with other atoms or groups that have similar steric and electronic properties. For instance, the oxygen atom in the oxan ring could be replaced with a sulfur atom to form a thiane (B73995) analogue, or the nitrogen atom in the oxazepane ring could be replaced with other heteroatoms. Such modifications can influence the compound's metabolic stability, lipophilicity, and target-binding affinity.

Ring Size Variation: Altering the size of the oxazepane or oxan ring can significantly impact the conformational flexibility and three-dimensional shape of the molecule. This, in turn, can affect how the molecule interacts with biological targets. For example, expanding or contracting the seven-membered oxazepane ring to an eight-membered oxazocane or a six-membered morpholine (B109124) ring would create distinct structural analogues.

Introduction of Functional Groups: The strategic placement of various functional groups on the oxazepane or oxan ring allows for the fine-tuning of properties such as solubility, polarity, and the ability to form hydrogen bonds. For example, the introduction of hydroxyl, amino, or carboxyl groups can enhance aqueous solubility and provide additional points for interaction with biological macromolecules.

Stereochemical Control: The stereochemistry of the chiral centers at the 5-position of the oxazepane ring and the 4-position of the oxan ring is a critical design element. Different stereoisomers can exhibit distinct biological activities and metabolic profiles. Therefore, stereoselective synthetic methods are crucial for accessing and evaluating individual isomers.

These design principles provide a framework for the systematic exploration of the chemical space around the 5-(Oxan-4-yl)-1,4-oxazepane scaffold, with the goal of optimizing its properties for specific applications.

Synthesis of Positional Isomers and Stereoisomers

The synthesis of positional and stereoisomers of 5-(Oxan-4-yl)-1,4-oxazepane is essential for a comprehensive understanding of its structure-activity relationships.

Positional Isomers: The synthesis of positional isomers would involve altering the point of attachment of the oxan ring to the oxazepane nucleus. For example, isomers with the oxan-4-yl group at the 2-, 3-, 6-, or 7-position of the 1,4-oxazepane (B1358080) ring could be targeted. The synthetic strategies for these isomers would differ significantly from that of the 5-substituted analogue. For instance, the synthesis of a 2-substituted isomer might involve the cyclization of a precursor derived from a substituted amino alcohol and an appropriate electrophile.

Stereoisomers: The 5-position of the 1,4-oxazepane ring and the 4-position of the oxan ring are potential chiral centers. The synthesis of specific stereoisomers requires the use of chiral starting materials or stereoselective reactions. One approach to achieve stereocontrol is to start from a chiral amino acid derivative, such as homoserine, to construct the oxazepane ring. rsc.orgresearchgate.net For example, the preparation of chiral 1,4-oxazepane-5-carboxylic acids has been reported, which could serve as a precursor for the introduction of the oxan-4-yl moiety. rsc.orgresearchgate.net The synthesis of chiral 1,4-oxazepane-5-carboxylic acid derivatives has been achieved from polymer-supported homoserine. rsc.orgresearchgate.net Although the formation of the oxazepane scaffold in this method was found to be non-stereoselective at the 2-position, the separation of the resulting diastereomers was feasible. rsc.org

A plausible synthetic route to enantiomerically pure 5-(Oxan-4-yl)-1,4-oxazepane could involve the following steps:

Synthesis of a chiral 1,4-oxazepan-5-one (B88573) intermediate: This could be achieved from a suitable chiral starting material, such as an L- or D-amino acid derivative.

Diastereoselective addition of an oxan-4-yl nucleophile: A Grignard reagent or an organolithium species derived from 4-bromooxane could be added to the ketone at the 5-position. The stereochemical outcome of this addition would be influenced by the existing chirality in the oxazepane ring and the reaction conditions.

Removal of the resulting hydroxyl group: This could be achieved through a deoxygenation protocol, such as a Barton-McCombie deoxygenation, to yield the desired 5-(Oxan-4-yl)-1,4-oxazepane.

The separation and characterization of the individual stereoisomers would be crucial for evaluating their distinct biological properties.

Preparation of N-Substituted and O-Substituted Oxazepane Analogues

N-Substituted Analogues: The secondary amine in the 1,4-oxazepane ring is a prime site for modification. N-substitution can be readily achieved through various standard alkylation and acylation reactions.

N-Alkylation: Reaction of 5-(Oxan-4-yl)-1,4-oxazepane with alkyl halides, tosylates, or mesylates in the presence of a base would yield N-alkylated derivatives. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another common method for introducing N-alkyl groups.

N-Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would afford the corresponding N-acyl derivatives.

The nature of the N-substituent can significantly impact the compound's basicity, lipophilicity, and ability to engage in hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

O-Substituted Analogues: While direct O-substitution on the oxazepane ring is not straightforward due to the ether linkage, analogues with substituents on the carbon atoms of the ring that bear hydroxyl groups can be considered. For instance, if a synthetic route proceeds through a hydroxylated intermediate, this hydroxyl group could be alkylated to produce O-substituted analogues. The synthesis of such analogues would likely require a multi-step sequence involving the construction of a suitably functionalized oxazepane precursor.

Modification of the Oxan Ring and Its Substitution Pattern

Modification of the oxan (tetrahydropyran) ring provides another avenue for creating structural diversity. The synthesis of substituted tetrahydropyrans is a well-established area of organic chemistry, with numerous methods available for their construction. rsc.orgresearchgate.net

Substitution on the Oxan Ring: Functional groups can be introduced at various positions of the oxan ring. For example, starting from a functionalized tetrahydropyran-4-one, a range of substituents could be introduced prior to its coupling with the oxazepane moiety. Alternatively, functionalization of the pre-formed 5-(oxan-4-yl)-1,4-oxazepane could be explored, although this might be challenging due to the relative inertness of the oxan ring.

Spirocyclic Analogues: An interesting modification would be the creation of a spirocyclic system where the 5-position of the oxazepane ring is spiro-fused to the 4-position of an oxane ring. The synthesis of such spiro[oxazepane-5,4'-oxane] derivatives would likely involve an intramolecular cyclization of a suitably functionalized linear precursor.

Structure-Reactivity and Structure-Property Correlation Studies

Understanding the relationship between the chemical structure of these analogues and their reactivity and properties is crucial for rational drug design.

Structure-Reactivity Relationships: The reactivity of the 1,4-oxazepane ring system can be influenced by the nature and position of substituents. For example, the nucleophilicity of the nitrogen atom in the oxazepane ring will be affected by the electronic properties of any N-substituents. Electron-withdrawing groups will decrease the nucleophilicity, while electron-donating groups will increase it. The conformational flexibility of the seven-membered ring can also play a role in its reactivity. Computational studies can be employed to predict the preferred conformations of different analogues and how these might influence their chemical behavior.

Structure-Property Relationships (SPR) and Quantitative Structure-Activity Relationships (QSAR): SPR and QSAR studies aim to correlate the structural features of the synthesized analogues with their physicochemical properties (e.g., solubility, lipophilicity, pKa) and biological activity. For example, a 3D-QSAR study on a series of 1,4-oxazepane derivatives identified regions around the molecule that are important for affinity to a specific biological target. iyte.edu.trstevens.edu Such studies can provide valuable insights for the design of new analogues with improved properties.

Key parameters to investigate in SPR and QSAR studies for this class of compounds would include:

Lipophilicity (logP): The introduction of nonpolar substituents would be expected to increase lipophilicity, which can affect cell membrane permeability and plasma protein binding.

Aqueous Solubility: The presence of polar functional groups, such as hydroxyl or amino groups, would likely enhance aqueous solubility.

Hydrogen Bonding Capacity: The number and location of hydrogen bond donors and acceptors will influence the molecule's interactions with water and biological targets.

By systematically synthesizing and characterizing a library of derivatives and analogues of 5-(Oxan-4-yl)-1,4-oxazepane and analyzing their properties, a comprehensive understanding of the structure-reactivity and structure-property relationships for this chemical scaffold can be developed. This knowledge can then be used to guide the design of new compounds with optimized characteristics.

Applications in Specialized Chemical Research and Materials Science Non Clinical

Role as a Privileged Scaffold in Advanced Organic Synthesis

The concept of "privileged scaffolds" refers to molecular frameworks that can serve as ligands for multiple, diverse biological targets. These structures provide a versatile foundation for the development of compound libraries in medicinal chemistry and drug discovery. The 1,4-oxazepane (B1358080) core, a key feature of 5-(Oxan-4-yl)-1,4-oxazepane, is considered one such scaffold due to its conformational flexibility and the strategic placement of nitrogen and oxygen heteroatoms, which can engage in various non-covalent interactions.

The synthesis of the 1,4-oxazepane ring system itself presents a challenge that has attracted the attention of synthetic chemists. Common strategies involve the intramolecular cyclization of linear precursors, a method that requires careful control to favor the formation of the seven-membered ring over intermolecular polymerization. The development of efficient and stereoselective synthetic routes is a primary objective for researchers working with these structures.

The addition of the oxan-4-yl group to the 1,4-oxazepane scaffold in 5-(Oxan-4-yl)-1,4-oxazepane introduces several key features:

Increased Three-Dimensionality: The bulky and conformationally distinct oxane ring enhances the molecule's spatial complexity, which can be advantageous for achieving specific interactions with biological macromolecules.

Modulation of Physicochemical Properties: The ether oxygen in the oxane ring can act as a hydrogen bond acceptor, influencing the compound's solubility and binding characteristics.

Defined Exit Vectors: The scaffold presents specific points for further chemical modification, allowing for the systematic exploration of chemical space in the design of new molecules.

Academic research into structures like 7-(Oxan-4-yl)-1,4-oxazepane aims to develop efficient synthetic pathways and to create libraries of derivatives for evaluating their potential applications.

Utilization as Chemical Probes for Fundamental Biological Research

Chemical probes are essential tools for dissecting complex biological processes at the molecular level. The unique structure of 5-(Oxan-4-yl)-1,4-oxazepane;hydrochloride makes it a candidate for development into such probes for non-pharmacological, in vitro studies.

The rational design of enzyme inhibitors or activity modulators often relies on scaffolds that can present functional groups in a precise three-dimensional arrangement to interact with an enzyme's active site. Computational methods, including molecular modeling and dynamics simulations, are frequently employed to predict how a scaffold might bind and to guide the synthesis of derivatives with improved properties.

The synthesis of derivatives of the 1,4-oxazepane scaffold for such purposes is an active area of research. For example, solid-phase synthesis techniques have been utilized to create libraries of chiral 1,4-oxazepane-5-carboxylic acids. This approach allows for the generation of a diverse set of molecules that can be screened for interactions with specific enzymes in vitro. The 5-(Oxan-4-yl)-1,4-oxazepane structure could serve as a starting point for creating probes to study enzyme families that recognize cyclic ether or amine-containing ligands.

Table 1: Computational Tools in Enzyme Probe Design

| Tool Category | Examples | Application in Probe Design |

|---|---|---|

| Molecular Modeling | Modeller, Swiss-Model | Building 3D models of target enzymes to visualize potential binding sites for the oxazepane scaffold. |

| Molecular Dynamics | GROMACS, AMBER, CHARMM | Simulating the dynamic interactions between the probe and the enzyme to assess binding stability and conformational changes. |

This table provides an interactive overview of computational tools that could be applied to design molecular probes based on the 5-(Oxan-4-yl)-1,4-oxazepane scaffold.

Receptor-ligand binding assays are fundamental to understanding cellular signaling and are a cornerstone of drug discovery research. These assays quantify the interaction between a ligand and its receptor, providing data on affinity (Kd), kinetics (kon/koff), and specificity. Probes for these studies are often labeled, for instance with radioisotopes or fluorescent tags, to enable detection.

The 1,4-oxazepane scaffold is present in molecules that interact with G protein-coupled receptors (GPCRs). Derivatives of 5-(Oxan-4-yl)-1,4-oxazepane could be synthesized and labeled to serve as novel probes for exploring the binding pockets of specific receptors. By systematically modifying the scaffold, researchers can investigate the structure-activity relationships that govern receptor recognition without the goal of creating a therapeutic drug.

Table 2: Common Receptor-Ligand Binding Assays

| Assay Type | Principle | Key Information Obtained |

|---|---|---|

| Radioligand Binding | Measures the binding of a radioactively labeled ligand to a receptor. | Binding affinity (Kd), receptor density (Bmax). |

| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light when a labeled ligand binds to a larger receptor molecule. | Binding affinity, useful for high-throughput screening. |

This interactive table summarizes key techniques used in non-pharmacological receptor binding studies where probes derived from the 5-(Oxan-4-yl)-1,4-oxazepane scaffold could potentially be utilized.

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The design of synthetic hosts that can selectively bind to guest molecules is a central theme of this field.

The this compound molecule possesses features that make it an interesting component for constructing host-guest systems:

Hydrogen Bonding Sites: The secondary amine within the oxazepane ring and the ether oxygens in both rings can act as hydrogen bond donors (as the ammonium (B1175870) hydrochloride salt) and acceptors, respectively.

Pre-organized Cavity: The cyclic nature of the scaffold can contribute to the formation of a pre-organized binding cavity, reducing the entropic penalty of guest binding.

Chirality: Chiral derivatives of the 1,4-oxazepane scaffold can be synthesized, opening the door to enantioselective recognition of guest molecules.

While specific studies on the supramolecular applications of 5-(Oxan-4-yl)-1,4-oxazepane are not widely documented, the principles of host-guest chemistry suggest its potential for creating novel receptors for small molecules or ions.

Potential as Building Blocks for Novel Polymeric Materials or Catalysts

The bifunctional nature of the 5-(Oxan-4-yl)-1,4-oxazepane scaffold, particularly the presence of a reactive secondary amine, makes it a viable candidate as a monomer or building block for the synthesis of new polymers. Polymerization involving the amine group could lead to the formation of polyamides or polyamines with the oxazepane and oxane units incorporated into the polymer backbone or as pendant groups.

Such polymers could exhibit unique properties:

Enhanced Thermal Stability: The rigid cyclic structures could increase the glass transition temperature of the resulting material.

Metal-Coordinating Properties: The nitrogen and oxygen atoms could serve as coordination sites for metal ions, leading to the development of novel catalysts or materials for metal sequestration.

Membrane Applications: Polymers containing these heterocyclic units might have specific transport properties suitable for gas separation or filtration membranes.

The synthesis of polymers from related heterocyclic building blocks is an established field, and applying these methodologies to 5-(Oxan-4-yl)-1,4-oxazepane could yield novel materials with tailored properties for specialized applications in materials science.

Future Directions and Emerging Research Challenges for 5 Oxan 4 Yl 1,4 Oxazepane;hydrochloride

Development of Highly Efficient and Sustainable Synthetic Routes

Key areas of development are expected to include:

Catalytic Strategies: The exploration of novel catalysts, including transition metals and organocatalysts, to promote ring-closing reactions with high efficiency and selectivity will be crucial.

One-Pot Reactions: Designing tandem or domino reaction sequences where multiple bonds are formed in a single operation will significantly improve synthetic efficiency and reduce waste.

Renewable Starting Materials: Investigating the use of bio-based feedstocks to construct the oxazepane and oxane rings would align with the principles of green chemistry.

Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Novel Catalysis | Higher yields, improved stereoselectivity, milder reaction conditions | Catalyst cost and stability, removal of metal residues |

| One-Pot Reactions | Reduced workup steps, time and solvent savings, higher overall yield | Compatibility of sequential reactions, complex optimization |

| Renewable Feedstocks | Reduced environmental impact, potential for novel structures | Availability and cost of starting materials, functional group tolerance |

| Flow Chemistry | Enhanced safety, precise control, scalability, potential for automation | Initial setup cost, potential for clogging |

Exploration of Novel Reactivity and Unprecedented Transformations

The inherent reactivity of the 1,4-oxazepane (B1358080) scaffold, containing both a secondary amine and an ether linkage, offers a rich playground for synthetic chemists. Future research is expected to delve into previously unexplored transformations of 5-(Oxan-4-yl)-1,4-oxazepane. This could involve the functionalization of the N-H bond, as well as C-H activation at various positions on both the oxazepane and oxane rings. The development of regioselective and stereoselective reactions will be paramount in creating a diverse library of derivatives for biological screening and materials science applications.

Advanced Characterization Techniques for Dynamic Processes

The conformational flexibility of seven-membered rings like 1,4-oxazepane presents a significant characterization challenge. researchgate.net Standard spectroscopic techniques may only provide time-averaged information. Therefore, the application of advanced characterization methods will be essential to understand the dynamic behavior of 5-(Oxan-4-yl)-1,4-oxazepane.

Future research in this area will likely employ:

Variable-Temperature NMR (VT-NMR): To study the kinetics of conformational exchange and determine the energy barriers between different ring conformations. researchgate.net

2D NMR Techniques: Advanced 2D NMR experiments, such as NOESY and ROESY, can provide through-space correlations to elucidate the three-dimensional structure and preferred conformations in solution. mdpi.com

X-ray Crystallography: Obtaining single-crystal X-ray structures of the hydrochloride salt or its derivatives will provide definitive information about its solid-state conformation.

Chiroptical Spectroscopy: For chiral analogs, techniques like circular dichroism (CD) can be used to probe the stereochemistry and conformational preferences.

Deeper Theoretical Insights into Conformational Landscapes

Computational chemistry will play a pivotal role in complementing experimental studies by providing a deeper understanding of the conformational landscape of 5-(Oxan-4-yl)-1,4-oxazepane. Theoretical calculations can predict the relative energies of different conformers, the barriers to their interconversion, and the influence of the oxanyl substituent on the geometry of the oxazepane ring.

Future theoretical investigations should focus on:

High-Level Quantum Mechanical Calculations: Employing density functional theory (DFT) and ab initio methods to accurately model the geometry and energetics of different conformers.

Molecular Dynamics (MD) Simulations: To explore the dynamic behavior of the molecule in different solvent environments and at various temperatures, providing insights into its flexibility and interactions with its surroundings.

NMR Chemical Shift Predictions: Theoretical prediction of NMR parameters can aid in the assignment of complex spectra and the validation of experimentally determined structures.

Design of New Generation Research Probes and Functional Materials Based on the Scaffold

The 1,4-oxazepane scaffold is a valuable starting point for the design of novel molecules with specific functions. nih.gov The unique combination of the oxazepane and oxane rings in 5-(Oxan-4-yl)-1,4-oxazepane offers opportunities to create new research probes and functional materials. For instance, derivatization of the secondary amine could allow for the attachment of fluorescent tags, affinity labels, or reactive groups for bioconjugation. Furthermore, the incorporation of this scaffold into polymeric materials could lead to the development of new materials with interesting properties for applications in drug delivery or as specialized resins.

Overcoming Synthetic Difficulties for Complex Analogues

The synthesis of complex, polysubstituted 1,4-oxazepanes presents significant synthetic challenges, including issues with regioselectivity and stereoselectivity during ring formation. nih.gov Overcoming these difficulties will be a major focus of future research. Strategies to address these challenges may include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions. The development of robust and predictable synthetic methods for constructing complex analogs of 5-(Oxan-4-yl)-1,4-oxazepane will be essential for exploring its full potential in various scientific disciplines. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been reported, highlighting both the potential and the challenges in controlling stereochemistry in these seven-membered ring systems. nih.govrsc.org

Q & A

Q. What are the established synthetic routes for 5-(Oxan-4-yl)-1,4-oxazepane hydrochloride, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves cyclization of precursors such as oxan-4-yl derivatives with nitrogen- and oxygen-containing building blocks. A common method includes reacting oxan-4-ylamine with epoxides or halohydrins under basic conditions (e.g., NaH or KOH) to form the oxazepane ring, followed by hydrochloric acid treatment to isolate the hydrochloride salt . Key parameters include temperature control (60–80°C), solvent selection (e.g., THF or DMF), and stoichiometric ratios of reactants. Impurities often arise from incomplete cyclization; purification via recrystallization or column chromatography is recommended .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of 5-(Oxan-4-yl)-1,4-oxazepane hydrochloride?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the oxazepane ring structure and oxan-4-yl substituent. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., C₈H₁₆ClNO₂, calculated 213.09 g/mol). Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection at 210–230 nm, ensuring >95% purity for research-grade material . X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What are the documented physicochemical properties of this compound, and how do they influence experimental design?

The compound’s hydrochloride salt form enhances water solubility, making it suitable for aqueous-phase reactions or biological assays. Key properties include:

| Property | Value/Description | Relevance |

|---|---|---|

| Melting Point | 180–185°C (decomposes) | Indicates thermal stability limits |

| LogP (predicted) | 1.2 | Guides solvent selection for partitioning |

| pKa (amine) | ~8.5 | Affects protonation state in buffer systems |

| Data from PubChem and analogous oxazepane derivatives suggest these properties . |

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the reactivity of 5-(Oxan-4-yl)-1,4-oxazepane hydrochloride in novel reactions?

Density Functional Theory (DFT) calculates electron density distributions to identify reactive sites, such as the nitrogen in the oxazepane ring. Molecular Dynamics (MD) simulations model solvation effects and ligand-protein interactions, aiding in drug design. For example, docking studies with GABA receptors could explain its potential neurological activity . Validate predictions with kinetic experiments (e.g., monitoring reaction intermediates via LC-MS).

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

- Perform dose-response curves across multiple cell lines (e.g., HEK293 vs. SH-SY5Y).

- Use orthogonal assays (e.g., fluorescence-based calcium flux and electrophysiology for ion channel studies).

- Conduct meta-analyses of published data, adjusting for variables like buffer composition or incubation time .

Q. How can reaction engineering improve scalability while maintaining stereochemical fidelity?

Continuous-flow reactors minimize side reactions (e.g., racemization) by ensuring precise temperature and residence time control. Catalytic systems (e.g., chiral palladium catalysts) enhance enantioselectivity during cyclization. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor intermediate formation in real time .

Q. What are the challenges in characterizing degradation products under accelerated stability conditions?

Hydrolysis of the oxazepane ring or oxan-4-yl group under acidic/alkaline conditions generates degradants like oxazolidinones. Use LC-MS/MS with collision-induced dissociation (CID) to fragment and identify products. Compare degradation pathways with structurally similar compounds (e.g., 1,4-oxazepane derivatives) .

Methodological Guidance for Data Interpretation

- Contradictory Solubility Data : Re-measure solubility in standardized buffers (e.g., PBS pH 7.4) using nephelometry to detect colloidal aggregates .

- Unexpected Biological Readouts : Include negative controls (e.g., enantiomers or oxazepane derivatives lacking the oxan-4-yl group) to isolate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.